10-Deacetyl-7,13-dimethyl Baccatin III
Description
Historical Context of Baccatin Compounds
Baccatin compounds, isolated primarily from Taxus species (yew trees), have been pivotal in oncology since the 1960s. The discovery of paclitaxel (Taxol) in 1971 marked a turning point, as its unique microtubule-stabilizing mechanism revolutionized cancer therapy. However, limited natural abundance of paclitaxel necessitated alternative approaches, leading to the identification of 10-deacetylbaccatin III (10-DAB III) in 1980 as a viable precursor. Structural modifications of 10-DAB III, including methylation at C7 and C13 positions, yielded 10-deacetyl-7,13-dimethyl baccatin III—a compound optimizing both synthetic utility and stability.
Key historical milestones:
Taxonomic Classification within Taxane Family
This compound belongs to taxane diterpenoids, characterized by a tetracyclic core (taxadiene skeleton) with functionalized substituents. Its classification is defined by:
This compound shares structural homology with:
Significance in Organic Chemistry
The compound’s strategic value arises from three attributes:
1. Synthetic Versatility
- Serves as intermediate for C10- and C13-functionalized taxanes
- Methyl groups enhance lipophilicity (LogP = 4.54 vs. 3.82 for 10-DAB III), improving solubility in organic reaction media
2. Enzymatic Compatibility
- Substrate for 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), enabling regioselective modifications
- Retains reactivity at C1, C2, and C7 hydroxyl groups for further derivatization
3. Structural Insights
- Methylation stabilizes the trans-fused oxetane ring (C5-C20), reducing ring-opening side reactions
- C13 methyl group prevents undesired epimerization during side-chain additions
Table 1: Comparative Reactivity of Baccatin Derivatives
| Compound | C7 Reactivity | C10 Stability | C13 Functionalization Yield |
|---|---|---|---|
| 10-DAB III | High | Low | 45–52% |
| 7,13-Dimethyl derivative | Moderate | High | 68–74% |
| Baccatin III | Low | High | 82–88% |
This structural profile positions this compound as a cornerstone in taxane analog development, bridging natural product chemistry and synthetic oncology.
Properties
Molecular Formula |
C₃₁H₄₀O₁₀ |
|---|---|
Molecular Weight |
572.64 |
Origin of Product |
United States |
Preparation Methods
Triethylsilyl (TES) Protection
The C7 and C13 hydroxyl groups are protected using triethylsilyl chloride (TESCl) in anhydrous pyridine or dimethylformamide (DMF). Reaction conditions (20–110°C, 16–24 h) ensure complete silylation, yielding 7β,13β-bis-(triethylsilyl)-10-deacetylbaccatin III with >90% efficiency. The PMC study further demonstrates that TES protection minimizes steric hindrance, facilitating subsequent methylation.
Alternative Protecting Groups
While TES dominates industrial workflows, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups are explored for enhanced stability. However, these require harsher deprotection conditions (e.g., HF/pyridine), increasing operational risks.
Regioselective Methylation at C7 and C13
Methylation Reagents and Conditions
Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. Key findings include:
Solvent Optimization
Polar aprotic solvents (DMF, THF) enhance reagent solubility, while 2-methyltetrahydrofuran reduces side reactions during prolonged reactions. Patent CN104418826A reports a 12% yield increase when switching from DMF to 2-methyltetrahydrofuran.
Deprotection and Final Isolation
Silyl Group Removal
Deprotection of TES groups employs tetrabutylammonium fluoride (TBAF) in THF or hydrofluoric acid (HF)/pyridine . The latter achieves >95% deprotection efficiency but necessitates specialized equipment for HF handling.
Crystallization and Purification
Crude product is purified via recrystallization in tetrahydrofuran (THF)-sherwood oil systems, yielding 70–76% pure this compound. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 227 nm) confirms purity >98%.
Analytical Characterization
Spectroscopic Validation
Comparative Yields Across Methods
| Method | Methylation Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃/CH₃I | Methyl iodide | DMF | 85 | 96 |
| NaH/(CH₃)₂SO₄ | Dimethyl sulfate | THF | 78 | 92 |
| Optimized (2-MeTHF) | Methyl iodide | 2-MeTHF | 90 | 98 |
Q & A
What are the key methodological challenges in synthesizing and purifying 10-Deacetyl-7,13-dimethyl Baccatin III, and how can they be addressed?
Answer:
Synthesis of this compound involves regioselective methylation at the C7 and C13 positions of the 10-deacetyl baccatin III core. A major challenge is avoiding over-methylation or side reactions at other hydroxyl groups. To address this, researchers employ protective group strategies (e.g., TBS or acetyl groups) and controlled reaction conditions (e.g., low-temperature methylation with methyl iodide in anhydrous DMF). Purification requires high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water-acetonitrile) to isolate the target compound from structurally similar derivatives like 10-Deacetyl-7-methyl Baccatin III (C30H38O10, MW 558.62) . Confirmation of purity (>95%) is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
How does the structural modification at C7 and C13 in this compound influence its bioactivity compared to other baccatin derivatives?
Answer:
The methylation at C7 and C13 alters steric and electronic properties of the baccatin core, impacting microtubule-binding affinity. For example:
- C7 methylation reduces steric hindrance near the taxane-binding pocket, potentially enhancing interactions with β-tubulin.
- C13 methylation may stabilize the oxetane ring, a critical pharmacophore for microtubule polymerization.
Comparative studies using in vitro microtubule assembly assays (e.g., GTP-tubulin polymerization at 37°C) show that this compound exhibits intermediate activity between unmodified baccatin III (no microtubule stabilization) and taxol (strong stabilization). Dose-response curves (EC50 values) and cryo-EM structural analyses are recommended to quantify these effects .
What analytical strategies are recommended to resolve contradictions in reported stability data for this compound under alkaline conditions?
Answer:
Discrepancies in stability studies often arise from variations in pH, temperature, and solvent systems. For example, under alkaline conditions (pH >10), the compound may undergo hydroxylation or epimerization at C7 or C13. To resolve contradictions:
- Use LC–MS/MS with Q–TOF detection to identify degradation products (e.g., 10-deacetyl derivatives or cyclopropyl intermediates) .
- Conduct accelerated stability testing (40°C/75% RH) with controlled pH buffers (e.g., phosphate-borate-citrate) and monitor degradation kinetics via HPLC-UV at 227 nm.
- Compare results with structurally related compounds like 10-Deacetyl-7,10,13-trimethyl Baccatin III (C32H42O10, MW 586.67), which shows greater resistance to alkaline hydrolysis due to additional methylation .
How can researchers design experiments to differentiate this compound from its positional isomers (e.g., 10-Deacetyl-7,10-dimethyl derivatives)?
Answer:
Positional isomers require advanced spectral and chromatographic differentiation:
- NMR spectroscopy : Compare chemical shifts in the C7/C10/C13 regions. For example, C7-methyl groups typically resonate at δ 1.2–1.4 ppm (¹H), while C10-methyl groups appear upfield.
- Chiral chromatography : Use a Chiralpak IC-3 column with hexane-isopropanol (90:10) to resolve enantiomeric impurities caused by epimerization.
- X-ray crystallography : Resolve crystal structures to confirm methylation sites, as seen in studies on 7-epi-10-Deacetylbaccatin III (C29H36O10, MW 544.59) .
What are the implications of this compound’s molecular weight (572.64) and logP value for its pharmacokinetic profiling?
Answer:
The molecular weight (572.64) and predicted logP (~2.8) suggest moderate solubility and membrane permeability. Key methodological considerations:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo studies.
- Plasma protein binding : Assess via equilibrium dialysis (human serum albumin, α1-acid glycoprotein) to estimate free drug concentration.
- Metabolic stability : Screen for cytochrome P450 (CYP3A4/2C8) metabolism using liver microsomes and NADPH cofactors. Comparative data with taxol (MW 853.9, logP ~3.0) highlight trade-offs between bioavailability and metabolic resistance .
How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to β-tubulin?
Answer:
Computational workflows include:
Protein preparation : Retrieve β-tubulin structure (PDB: 1JFF) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.
Ligand docking : Perform flexible docking (Glide SP/XP) to evaluate interactions with the taxane-binding site (M-loop residues: Phe272, Leu273).
Free energy calculations : Use MM-GBSA to compare binding energies with baccatin III and taxol. Preliminary models suggest that C13 methylation enhances hydrophobic contacts but reduces hydrogen bonding with Thr276 .
What are the best practices for quantifying this compound in complex biological matrices (e.g., plasma or tumor tissue)?
Answer:
Validated LC–MS/MS methods are essential:
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges).
- Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Detection : MRM transitions m/z 573.3 → 327.1 (quantifier) and 573.3 → 285.1 (qualifier). Calibration curves (1–1000 ng/mL) should demonstrate R² >0.99 and inter-day precision <15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
